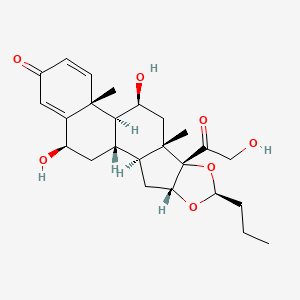

6beta-Hydroxybudesonide, (11beta,16alpha(S))-

Descripción general

Descripción

6beta-Hydroxybudesonide, (11beta,16alpha(S))- is a synthetic corticosteroid derivative of budesonide. It is primarily used as a pharmaceutical analytical impurity for research and development purposes. The compound is known for its anti-inflammatory properties and is often used in the study of corticosteroid metabolism and pharmacokinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- involves multiple steps, starting from budesonide. The process typically includes hydroxylation reactions under controlled conditions. The hydroxylation at the 6beta position is achieved using specific reagents and catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

Análisis De Reacciones Químicas

Types of Reactions

6beta-Hydroxybudesonide, (11beta,16alpha(S))- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- .

Aplicaciones Científicas De Investigación

6beta-Hydroxybudesonide, (11beta,16alpha(S))- has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its effects on cellular processes and its role in corticosteroid metabolism.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying corticosteroid pharmacokinetics.

Industry: Used in the quality control of pharmaceutical products containing budesonide

Mecanismo De Acción

The mechanism of action of 6beta-Hydroxybudesonide, (11beta,16alpha(S))- involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory genes and suppresses the production of pro-inflammatory cytokines. This results in reduced inflammation and immune response .

Comparación Con Compuestos Similares

Similar Compounds

Budesonide: The parent compound, used widely in the treatment of inflammatory conditions.

16alpha-Hydroxyprednisolone: Another hydroxylated derivative of budesonide with similar anti-inflammatory properties

Uniqueness

6beta-Hydroxybudesonide, (11beta,16alpha(S))- is unique due to its specific hydroxylation at the 6beta position, which imparts distinct pharmacokinetic and metabolic properties compared to other derivatives. This makes it a valuable compound for studying the metabolism and action of corticosteroids .

Actividad Biológica

6beta-Hydroxybudesonide, a metabolite of budesonide, is a synthetic glucocorticosteroid commonly used in the treatment of asthma and rhinitis. This compound is primarily formed through the metabolic action of cytochrome P450 3A (CYP3A) enzymes. Understanding its biological activity is crucial for optimizing therapeutic applications and minimizing side effects.

Metabolism and Pharmacokinetics

Budesonide undergoes extensive first-pass metabolism in the liver, primarily via CYP3A enzymes, leading to the formation of two main metabolites: 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone . Studies have shown a strong correlation between the formation of these metabolites and testosterone 6 beta-hydroxylation, indicating a significant role of CYP3A in their metabolism .

Key Pharmacokinetic Findings

- Bioavailability : The systemic exposure to budesonide varies significantly between healthy individuals and patients with conditions such as chronic graft-versus-host disease (cGVHD). For instance, only 2% of a buccal dose achieves systemic circulation in healthy subjects compared to approximately 10% in patients with cGVHD .

- Half-life : The half-life of 6beta-hydroxybudesonide ranges around 4.76 hours, with peak plasma concentrations inversely correlated with oxygenation indices in premature infants .

Biological Activity

The biological activity of 6beta-hydroxybudesonide is characterized by its potent glucocorticoid effects, which include anti-inflammatory and immunosuppressive properties. This metabolite exhibits similar pharmacological actions to budesonide but with potentially different efficacy profiles due to its unique metabolic pathway.

As a glucocorticoid, 6beta-hydroxybudesonide binds to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory responses. This interaction results in decreased production of pro-inflammatory cytokines and chemokines, effectively reducing inflammation .

Case Studies

- Chronic Graft-versus-Host Disease (cGVHD) :

- In a study involving buccal administration of budesonide, patients exhibited significant systemic concentrations of both budesonide and its metabolites, including 6beta-hydroxybudesonide. The treatment led to suppression of endogenous cortisol levels, indicating effective systemic absorption and action .

- Bronchopulmonary Dysplasia (BPD) :

- A study on premature lambs demonstrated that administering budesonide with surfactant resulted in reduced airway inflammation associated with BPD. The pharmacokinetics indicated that while budesonide was delivered effectively to the lungs, its metabolites were not detected in the brain, suggesting localized action without central nervous system accumulation .

Comparative Data Table

| Compound | Activity Type | Half-Life (h) | Bioavailability (%) | Key Findings |

|---|---|---|---|---|

| Budesonide | Glucocorticoid | 4.76 | Varies by route | Effective for asthma; high first-pass metabolism |

| 6beta-Hydroxybudesonide | Glucocorticoid | Similar to budesonide | Increased in cGVHD patients | Significant systemic absorption in cGVHD patients |

| 16alpha-Hydroxyprednisolone | Glucocorticoid | Not specified | Not specified | Major metabolite; contributes to anti-inflammatory action |

Propiedades

IUPAC Name |

(1S,2S,4R,6S,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVVDXJXIDYDMF-UGFKOGHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93861-51-9 | |

| Record name | 6beta-Hydroxybudesonide, (11beta,16alpha(S))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093861519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYBUDESONIDE, (11.BETA.,16.ALPHA.(S))- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X24QD4N8BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.